

key characteristics of Z-Glu(OBzl)-OH as a peptide building block

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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

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An In-depth Technical Guide to **Z-Glu(OBzl)-OH** as a Peptide Building Block

For Researchers, Scientists, and Drug Development Professionals

Z-L-Glutamic acid γ -benzyl ester (**Z-Glu(OBzl)-OH**) is a pivotal building block in the field of peptide synthesis. As a derivative of L-glutamic acid, it comes bifunctionally protected, enabling the controlled and sequential assembly of amino acids into complex peptide chains. The strategic placement of the benzyloxycarbonyl (Z or Cbz) group on the α -amino group and the benzyl ester (OBzl) on the γ -carboxyl group allows for the selective activation of the free α -carboxyl group for peptide bond formation. This technical guide provides a comprehensive overview of its characteristics, relevant quantitative data, and detailed experimental protocols for its application.

Core Characteristics and Applications

Z-Glu(OBzl)-OH is an orthogonally protected amino acid derivative essential for both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group, introduced by Bergmann and Zervas, is stable under a variety of coupling conditions and is typically removed by catalytic hydrogenation. Similarly, the benzyl ester protecting the side-chain carboxyl group is also cleaved by hydrogenolysis, making this combination ideal for synthetic strategies where simultaneous deprotection is desired.

This building block is particularly valuable in the synthesis of peptides with therapeutic potential, especially those targeting neurological pathways where glutamic acid residues play a crucial role.^{[1][2]} Its stability and predictable reactivity make it a preferred choice for constructing complex peptides, including synthetic fragments of hormones like leptin and folate derivatives such as pteroyl-γ-glutamyl-glutamic acid.^{[3][4]}

Data Presentation

The quantitative data for **Z-Glu(OBzl)-OH** and its common variants are summarized below for easy comparison.

Table 1: General Properties of Z-Glutamic Acid-γ-benzyl ester

Property	Value	Source(s)
Chemical Formula	C ₂₀ H ₂₁ NO ₆	^{[5][6]}
Molecular Weight	371.38 g/mol	^{[5][6]}
Appearance	White to off-white solid/powder	^[6]
CAS Number (L-form)	5680-86-4	^{[6][7]}
CAS Number (D-form)	59486-73-6	^[1]

Table 2: Physical and Handling Properties of Glutamic Acid Derivatives

Compound	Melting Point (°C)	Optical Rotation [α] _D	Solubility	Storage Conditions	Source(s)
Z-D-Glu(OBzl)-OH	Not consistently reported	+7 to +11° (c=2.5, EtOH)	Soluble in Methanol, Acetic Acid	0 - 8 °C	[1] [8]
H-L-Glu(OBzl)-OH	181 - 182	+19 ± 2° (c=1, Acetic Acid)	-	2 - 8 °C	
Boc-L-Glu(OBzl)-OH	69 - 71	-5.5 ± 0.5° (c=1, Acetic Acid)	-	2 - 8 °C	
Fmoc-L-Glu(OBzl)-OH	126 - 146	+10 ± 5° (c=1, CHCl ₃)	-	0 - 8 °C	[9]
Z-L-Glu(OBzl)-OH	Not consistently reported	Not consistently reported	Soluble in DMSO (100 mg/mL)	Powder: -20°C (3 yrs), 4°C (2 yrs)	[6]

Experimental Protocols

Detailed methodologies for the use of **Z-Glu(OBzl)-OH** in peptide synthesis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol details a standard coupling reaction using a carbodiimide activator.

- Activation of **Z-Glu(OBzl)-OH**:
 - Dissolve **Z-Glu(OBzl)-OH** (1.0 equivalent) and a racemization suppressant such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

- Cool the solution to 0 °C in an ice bath.
- Amine Component Preparation:
 - Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe-HCl) (1.0 equivalent) in anhydrous DCM/DMF.
 - Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.
- Coupling Reaction:
 - Add the neutralized amine solution to the activated **Z-Glu(OBzl)-OH** solution.
 - Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
 - Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
- Workup and Purification:
 - The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
 - Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - The crude peptide can be purified by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating **Z-Glu(OBzl)-OH** into a peptide chain anchored to a resin (e.g., Merrifield resin). This assumes a Boc/Bzl strategy.

- Resin Preparation: Swell the peptide-resin in DCM.

- Boc Deprotection:
 - Remove the N α -Boc protecting group from the resin-bound peptide by treating it with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
 - Filter the resin and wash thoroughly with DCM to remove residual TFA.
- Neutralization:
 - Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes to neutralize the N-terminal ammonium salt.
 - Filter and wash the resin thoroughly with DCM or NMP.
- Coupling of **Z-Glu(OBzl)-OH**:
 - Pre-activation: In a separate vessel, dissolve **Z-Glu(OBzl)-OH** (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in NMP or DMF. Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.
 - Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours.
 - Monitor coupling completion using a qualitative test (e.g., Kaiser test).
- Washing: After complete coupling, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This method removes both the Z and OBzl groups simultaneously.

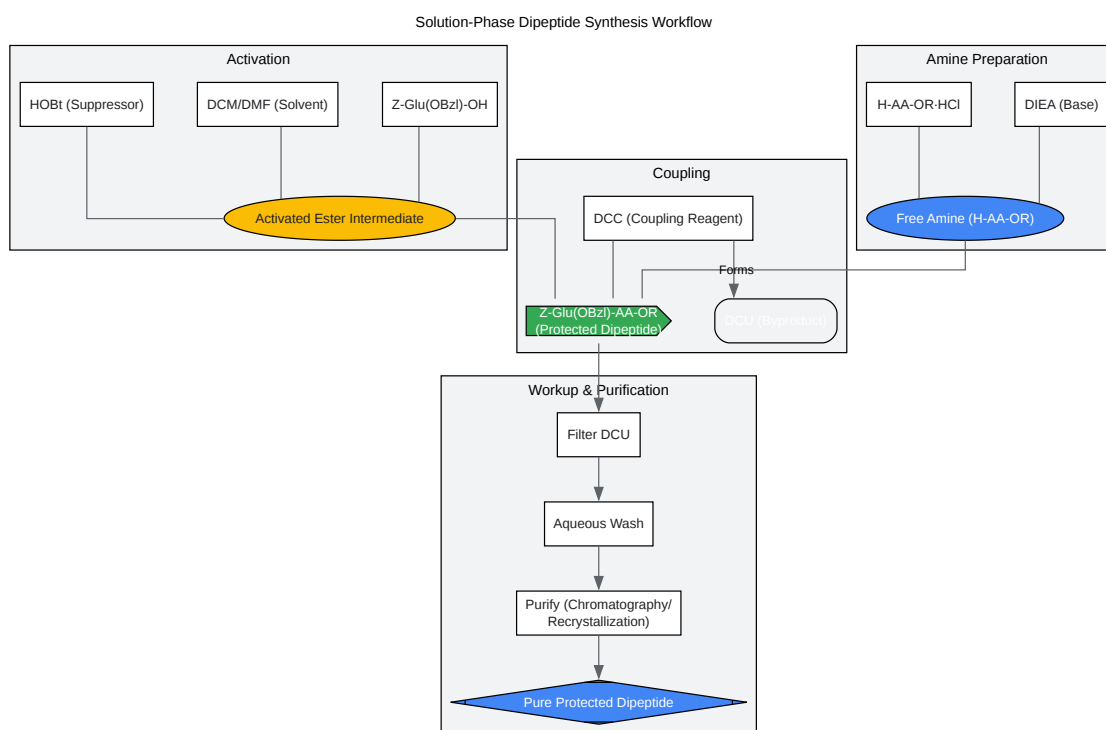
- Reaction Setup:
 - Dissolve the protected peptide in a suitable solvent such as Methanol, Ethanol, or Formic Acid. Formic acid is particularly effective as it can serve as both a solvent and the

hydrogen donor.^[10]

- Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C), at about 10% by weight of the peptide.
- Hydrogenolysis:
 - If not using formic acid, add a hydrogen donor such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene.
 - Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within minutes to a few hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup:
 - Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
 - Wash the Celite pad with the reaction solvent.
 - Evaporate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification can be achieved by lyophilization or chromatography.

Mandatory Visualizations

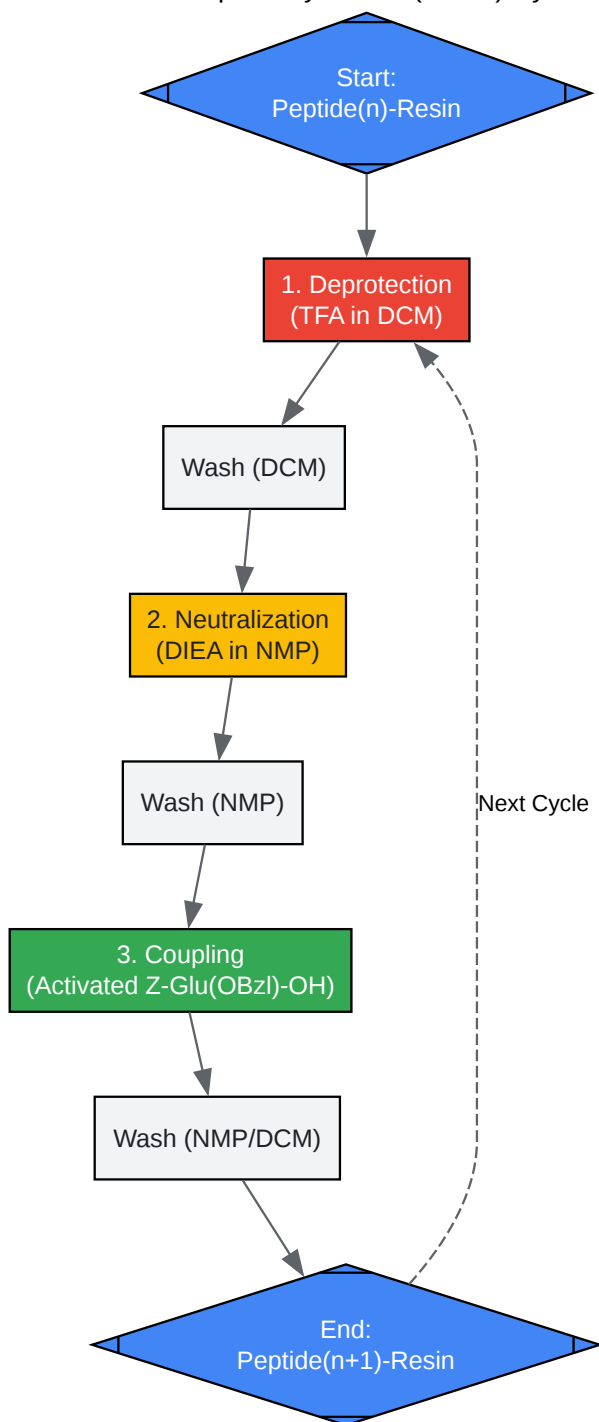
The following diagrams illustrate key workflows and logical relationships in the application of **Z-Glu(OBzl)-OH**.



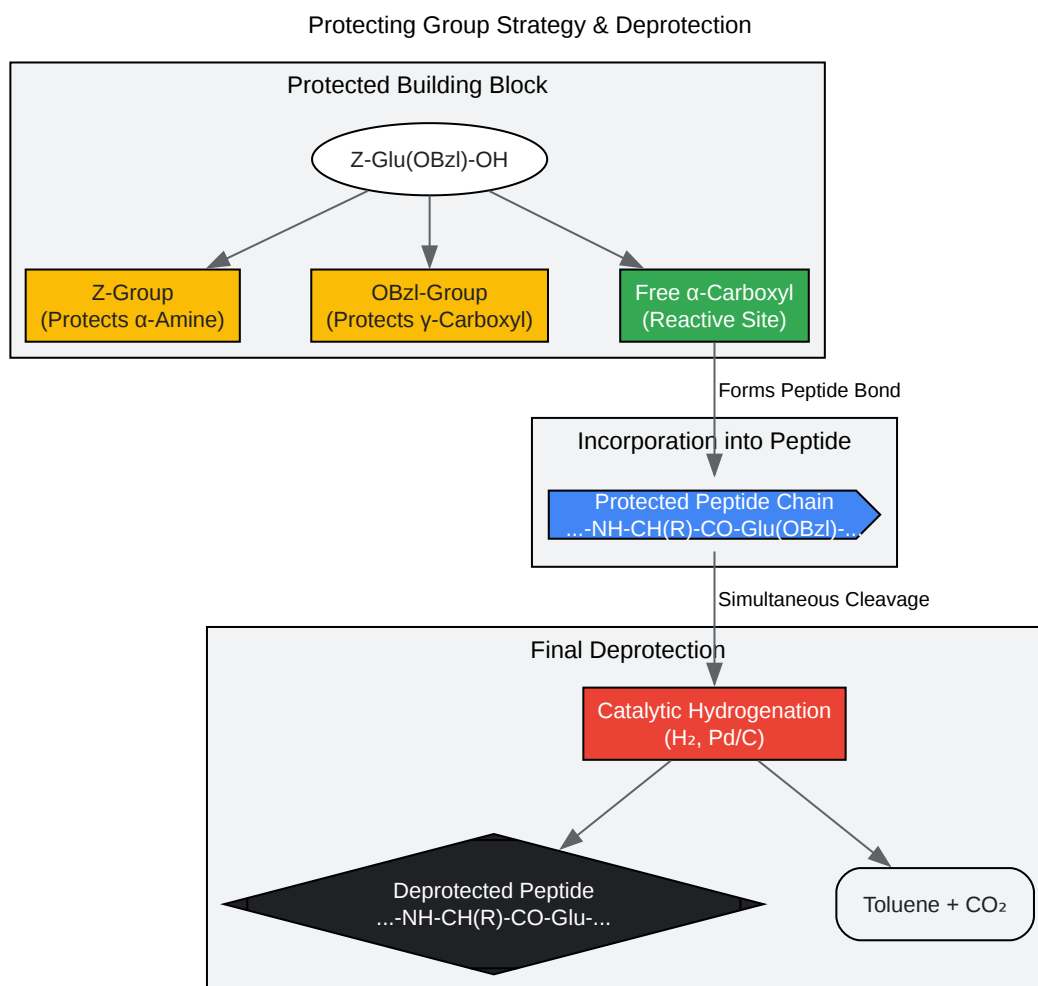
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Caption: Solution-phase synthesis workflow.

Solid-Phase Peptide Synthesis (SPPS) Cycle

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Caption: Iterative cycle for SPPS.



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Caption: Logic of orthogonal protection.

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